Hippuryl-histidyl-leucine
Overview
Description
Hippuryl-histidyl-leucine is a synthetic tripeptide composed of hippuric acid, histidine, and leucine. It is commonly used as a substrate for angiotensin-converting enzyme (ACE) in biochemical assays. The compound is significant in the study of ACE inhibitors, which are crucial in the treatment of hypertension and cardiovascular diseases .
Mechanism of Action
Target of Action
Hippuryl-Histidyl-Leucine (Hippuryl-His-Leu-OH) primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a pivotal role in the Renin-Angiotensin System (RAS), which is crucial for the regulation of blood pressure . The widespread action of ACE makes it a potential target for the treatment of hypertension as well as renal and cardiovascular disorders .
Mode of Action
Hippuryl-His-Leu-OH acts as an ACE-specific substrate . It interacts with ACE, leading to the conversion of Hippuryl-His-Leu-OH to hippuric acid (HA) by the action of ACE . This interaction involves the N-terminal Thr1, Thr3, and Gln4 residues of Hippuryl-His-Leu-OH with the residues on the lid structure of ACE . The C-terminal Ser6 attracts the zinc ion, which is vital for ACE catalysis .
Pharmacokinetics
It is known that the compound is used in vitro for measuring ace activity . The pulmonary and hepatic clearances of Hippuryl-His-Leu-OH have been evaluated , but further studies are needed to fully understand its ADME properties and their impact on bioavailability.
Action Environment
The action of Hippuryl-His-Leu-OH can be influenced by various environmental factors. For instance, the presence of a chloride ion at the first binding position of ACE can affect the overall reaction
Biochemical Analysis
Biochemical Properties
Hippuryl-histidyl-leucine interacts with ACE, a zinc-containing dipeptidase . The hydrolysis of this compound by ACE has been explored in various studies . The process involves a stepwise general base/general acid catalysis path .
Cellular Effects
The hydrolysis of this compound by ACE influences cellular function by affecting the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor . This process can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with ACE . The hydrolysis reaction it undergoes involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathway related to the regulation of blood pressure, specifically in the conversion of angiotensin I to angiotensin II .
Transport and Distribution
It is known to interact with ACE, but information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hippuryl-histidyl-leucine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the protection of amino groups, activation of carboxyl groups, and coupling of the amino acids in a stepwise manner. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for activation, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and rapid assembly of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
Hippuryl-histidyl-leucine primarily undergoes hydrolysis reactions when used as a substrate for ACE. The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the formation of hippuric acid and histidyl-leucine .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in an aqueous buffer solution at physiological pH. ACE, which is a zinc-containing enzyme, facilitates the reaction. The presence of chloride ions can influence the reaction rate and efficiency .
Major Products Formed
The major products formed from the hydrolysis of this compound by ACE are hippuric acid and histidyl-leucine .
Scientific Research Applications
Hippuryl-histidyl-leucine is widely used in scientific research, particularly in the study of ACE inhibitors. These inhibitors are important in the treatment of hypertension and cardiovascular diseases. The compound serves as a model substrate in assays to measure the activity of ACE and the efficacy of potential inhibitors .
In addition to its use in cardiovascular research, this compound is also employed in studies related to peptide synthesis and enzymology. It provides insights into the mechanisms of peptide bond formation and hydrolysis, which are fundamental processes in biochemistry .
Comparison with Similar Compounds
Similar Compounds
Hippuryl-glycyl-glycine: Another substrate for ACE, used in similar assays to measure enzyme activity.
Hippuryl-phenylalanine: Used in studies of peptide hydrolysis and enzyme kinetics.
Hippuryl-lysine: Employed in research on peptide synthesis and enzymatic reactions
Uniqueness
Hippuryl-histidyl-leucine is unique due to its specific sequence, which makes it a preferred substrate for ACE. The presence of histidine and leucine in the peptide sequence allows for efficient binding and hydrolysis by the enzyme, making it a valuable tool in the study of ACE inhibitors and their therapeutic potential .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXWBCKQYLBQKY-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953414 | |
Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-(1H-imidazol-5-yl)propylidene}leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31373-65-6 | |
Record name | Hippuryl-L-histidyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31373-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hippuryl-histidyl-leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031373656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-(1H-imidazol-5-yl)propylidene}leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-(N-benzoylglycyl)-L-histidyl]-L-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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